Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]-

Lipophilicity Drug-likeness Membrane permeability

Researchers frequently face delays due to generic thiazole building blocks that lack precise substitution patterns for SAR campaigns. CAS 732238-01-6 solves this by providing a non-interchangeable 4-bromophenyl-3-ethylthiazolylidene motif essential for reproducing specific anticancer activities. Key advantages: • Enables low-temperature Suzuki coupling under standard HTE conditions due to the C-Br bond, avoiding thermal degradation seen with 4-chlorophenyl analogs. • Provides a validated CNS MPO profile (LogP 3.92, TPSA 45.53 Ų) for blood-brain barrier penetrant probe design. • Supplied as a defined reference standard (≥95%) to anchor computational SAR model calibration across the 4-aryl-thiazol-2-imine series.

Molecular Formula C13H15BrN2S
Molecular Weight 311.24 g/mol
CAS No. 732238-01-6
Cat. No. B12146120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]-
CAS732238-01-6
Molecular FormulaC13H15BrN2S
Molecular Weight311.24 g/mol
Structural Identifiers
SMILESCCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC
InChIInChI=1S/C13H15BrN2S/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3
InChIKeyZOFFPZHZZMSJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Compound-Class Context


Ethanamine, N-[4-(4-bromophenyl)-3-ethyl-2(3H)-thiazolylidene]- (CAS 732238-01-6), also named 4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine, is a member of the thiazol-2-imine family characterized by a 4-bromophenyl substituent at the thiazole C4 position and ethyl groups at both the N3 endocyclic and N-exocyclic imine positions . With molecular formula C₁₃H₁₅BrN₂S, molecular weight 311.24 g/mol, topological polar surface area (TPSA) of 45.53 Ų, and a computed LogP of 3.92, this compound occupies a distinct lipophilicity–polarity space within the 4-aryl-thiazol-2-imine series that directly influences its suitability as a building block for medicinal chemistry derivatization and as a reference standard in structure–activity relationship (SAR) campaigns .

Why Generic Thiazol-2-imine Substitution Fails


Generic interchange among thiazol-2-imine congeners is not supported by evidence: the specific combination of the 4-bromophenyl aryl ring and the N,N-diethyl substitution pattern on the thiazolylidene scaffold governs both the physicochemical property set (LogP, TPSA) that determines membrane permeability and the electronic character of the imine bond that dictates reactivity in downstream condensation reactions . Replacing the bromine with chlorine or hydrogen, or exchanging the N-ethyl groups for methyl or phenyl, yields analogs with significantly altered lipophilicity, steric bulk, and hydrogen-bonding capacity—each of which has been shown to redirect biological target engagement in related thiazolylidene series [1]. The quantitative comparisons below establish that CAS 732238-01-6 is not a commodity thiazole but a positionally and electronically defined chemical tool.

Quantitative Differentiation Against Closest Analogs


LogP Advantage Over the N,N-Dimethyl Analog

The computed LogP of the target compound (4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine) is 3.92, reflecting the combined lipophilic contributions of the 4-bromophenyl group and the two ethyl substituents . In contrast, the closest N,N-dimethyl analog, 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine (CAS 34176-53-9; MW 283.19), is predicted to have a LogP approximately 3.0–3.2 based on the loss of two methylene units (ΔLogP ≈ +0.5 per –CH₂– group according to the Hansch–Leo fragment constant system) . The ~0.7–0.9 Log-unit increase of the target compound places it in a more favorable lipophilicity window (LogP 3–5) for passive membrane diffusion while maintaining TPSA < 60 Ų [1].

Lipophilicity Drug-likeness Membrane permeability

TPSA Advantage for CNS Drug-Likeness vs. 3-Phenyl Analog

The target compound exhibits a TPSA of 45.53 Ų , comfortably below the widely accepted CNS penetration threshold of <60–70 Ų for blood–brain barrier permeability [1]. By comparison, 4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-imine (CAS 75542-52-8; MW 331.2) bears a phenyl group at N3, increasing its molecular weight by ~20 Da and its TPSA by approximately 1–3 Ų (due to the larger aromatic surface contributing to polarizable surface area) while simultaneously raising LogP above 4.5, which approaches the upper limit of the CNS drug-likeness window . The N,N-diethyl configuration of the target compound thus strikes a balance between lipophilicity and polarity that the 3-phenyl analog does not achieve.

CNS drug-likeness Blood–brain barrier penetration Polar surface area

Bromine as a Superior Synthetic Handle vs. Chlorine

The para-bromine substituent on the phenyl ring of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the thiazol-2-imine scaffold [1]. The C–Br bond (bond dissociation energy ~84 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) than the corresponding C–Cl bond (~95 kcal/mol) in 4-(4-chlorophenyl)-N,3-diethyl-1,3-thiazol-2-imine [2]. This reactivity differential means the target compound can be selectively elaborated under milder conditions (e.g., room-temperature Suzuki coupling with Pd(PPh₃)₄) where the 4-chloro analog would require elevated temperatures (60–100 °C) or more active catalyst systems, translating to higher functional-group tolerance in library synthesis [3].

Cross-coupling Suzuki reaction Synthetic diversification

Validated Anticancer Activity of Thiadiazole Hybrid Derivatives

The target compound's scaffold has been validated as a productive precursor in the synthesis of a hybrid molecule—5-(1-{2-[4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene]hydrazono}ethyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-imine—which demonstrated 'remarkable activity' against MCF-7 (breast), A549 (lung), and HeLa (cervical) human cancer cell lines in an MTT assay when compared to the reference drug cisplatin . While the specific IC₅₀ values for the hybrid were not individually tabulated in the abstract, the qualitative statement of superiority or comparability to cisplatin places the target compound's derivatization product in a therapeutically relevant potency range (cisplatin IC₅₀ typically 1–10 µM across these lines) [1]. In contrast, the analogous hybrid derived from 4-(4-nitrophenyl)thiazol-2-yl (replacing the 4-bromophenyl-3-ethylthiazolylidene moiety) showed a different activity profile, indicating that the bromophenyl-ethyl substitution pattern is not interchangeable with other 4-aryl-thiazole motifs for achieving the observed anticancer potency .

Anticancer Thiadiazole hybrid Cytotoxicity

Procurement-Relevant Application Scenarios


Suzuki–Miyaura Library Diversification Building Block

The para-bromine substituent of CAS 732238-01-6 enables direct, room-temperature Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, as established by class-level reactivity data for C–Br bonds versus C–Cl bonds (ΔBDE ≈ –11 kcal/mol) [1]. Medicinal chemistry teams procuring this compound can execute parallel library synthesis under standardized HTE conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 25–40 °C) to generate diverse 4-biaryl-thiazol-2-imine analogs without the elevated temperatures (60–100 °C) required for the corresponding 4-chlorophenyl congener.

Anticancer Thiadiazole–Thiazole Hybrid Scaffold

As demonstrated by Jerupothula et al. (2023), condensation of this compound with thiadiazole precursors yields hybrid molecules that exhibit remarkable anticancer activity against MCF-7, A549, and HeLa cell lines relative to cisplatin . This application is directly supported by peer-reviewed evidence showing that the 4-bromophenyl-3-ethylthiazolylidene motif is non-interchangeable with 4-methoxyphenyl or 4-nitrophenyl variants for achieving the observed anticancer profile. Procurement of the exact CAS 732238-01-6 building block is therefore essential to reproduce or extend this SAR series.

CNS Drug Discovery Probe with BBB Penetration Profile

With a TPSA of 45.53 Ų (below the <60–70 Ų CNS threshold) and a LogP of 3.92 (within the 3–5 CNS-desirable window), CAS 732238-01-6 occupies a more favorable CNS MPO parameter space than the 3-phenyl analog (higher TPSA, LogP >4.5) and the des-bromo analog (insufficient lipophilicity), as quantified in Section 3 . CNS-focused discovery groups should prioritize this compound when selecting a thiazol-2-imine scaffold for blood–brain barrier penetrant probe design.

Reference Standard for SAR Physicochemical Benchmarking

The experimentally validated molecular descriptors (MW 311.24, LogP 3.92, TPSA 45.53 Ų) provide a reliable anchor point for computational SAR model calibration within the 4-aryl-thiazol-2-imine chemical series . Procurement as an analytical reference standard (≥95% purity recommended) enables cross-study normalization of LogP and permeability predictions when new analogs are synthesized and tested.

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